4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
Description
Properties
IUPAC Name |
3-ethyl-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,6,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABIZTHYZVUARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-49-1 | |
| Record name | 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one in Aqueous Solution
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one, a substituted butenolide, in aqueous solutions. Directed at researchers, scientists, and professionals in drug development, this document delves into the core chemical principles governing its stability, outlines potential degradation pathways, and presents robust experimental protocols for its assessment. The insights provided herein are critical for understanding the behavior of this molecule in aqueous environments, a fundamental aspect of its development as a potential therapeutic agent.
Introduction: The Significance of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one belongs to the furanone class of organic compounds, which are five-membered heterocyclic rings containing a ketone group. Specifically, it is a substituted γ-hydroxybutenolide. This class of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The stability of such compounds in aqueous solution is a paramount concern, as it directly impacts their shelf-life, bioavailability, and ultimately, their therapeutic efficacy. Understanding the thermodynamic and kinetic parameters of its stability is therefore a non-negotiable prerequisite for its progression through the drug development pipeline.
The core structure, a lactone, is susceptible to various degradation reactions in aqueous media, primarily hydrolysis. The presence of additional functional groups, such as the ethyl and hydroxyl moieties, further influences the molecule's electronic and steric properties, thereby modulating its reactivity and stability profile. This guide will explore these aspects in detail, providing a foundational understanding for researchers working with this and structurally related compounds.
Chemical Identity
-
IUPAC Name: 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
-
Molecular Formula: C₆H₈O₃
-
Molecular Weight: 128.13 g/mol
-
Structure:
Caption: Chemical structure of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.
Potential Degradation Pathways in Aqueous Solution
The thermodynamic stability of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one in an aqueous environment is primarily challenged by hydrolysis of the lactone ring. This process can be catalyzed by both acid and base. Furthermore, the presence of the α,β-unsaturated system and the hydroxyl group introduces possibilities for other degradation reactions.
Lactone Hydrolysis
The hydrolysis of the γ-lactone ring is a key degradation pathway. This reaction involves the cleavage of the ester bond, leading to the formation of a corresponding γ-hydroxy carboxylic acid. The reaction is reversible, and the position of the equilibrium is dependent on factors such as pH and temperature.
2.1.1. Base-Catalyzed Hydrolysis
Under alkaline conditions, the hydrolysis of lactones is typically rapid and proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone.
Caption: Simplified mechanism of base-catalyzed lactone hydrolysis.
2.1.2. Acid-Catalyzed Hydrolysis
In acidic media, the hydrolysis proceeds through an AAC2 mechanism, which involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule. Generally, acid-catalyzed hydrolysis of γ-lactones is slower than base-catalyzed hydrolysis.
Isomerization and Tautomerism
The presence of the hydroxyl group at the C5 position, adjacent to the lactone ring oxygen, introduces the possibility of ring-chain tautomerism. 5-Hydroxy-2(5H)-furanone, a related compound, is known to exist in equilibrium with its open-chain isomer, cis-β-formylacrylic acid. A similar equilibrium may exist for the ethyl-substituted derivative, potentially impacting its stability and biological activity.
Oxidation
While less common for this specific structure under typical aqueous conditions, oxidative degradation could be a concern, particularly in the presence of oxidizing agents or under photolytic stress. The double bond and the hydroxyl group are potential sites for oxidation.
Experimental Protocols for Stability Assessment
A robust assessment of the thermodynamic stability of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of its behavior in aqueous solutions.
Stability-Indicating HPLC Method Development
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be capable of separating the intact drug substance from its potential degradation products.
3.1.1. Protocol: HPLC Method Development
-
Column Selection: Initiate with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Aqueous Component: Start with 0.1% formic acid or phosphoric acid in water to ensure the lactone ring remains closed during analysis.
-
Organic Component: Use acetonitrile or methanol as the organic modifier.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from any potential degradants, which are likely to be more polar.
-
Detection: Utilize a UV detector, monitoring at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state and in solution).
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
pH-Rate Profile Determination
The pH-rate profile provides quantitative data on the rate of degradation as a function of pH, which is crucial for formulation development.
3.2.1. Protocol: pH-Rate Study
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare solutions of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C).
-
Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each solution and analyze them using the validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of the parent compound versus time for each pH. The slope of the resulting line will give the observed first-order rate constant (kobs).
-
pH-Rate Profile: Plot log kobs versus pH to generate the pH-rate profile.
Structural Elucidation of Degradants
Identifying the structure of major degradation products is essential for understanding the degradation pathways and for safety assessment.
3.3.1. Protocol: Degradant Identification
-
LC-MS/MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will provide the molecular weights of the degradants and their fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradants.
-
NMR Spectroscopy: If a significant amount of a degradant can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural elucidation.
Data Presentation and Interpretation
Quantitative Data Summary
The following table provides a hypothetical summary of stability data that would be generated from the described protocols.
| Condition | pH | Temperature (°C) | kobs (h⁻¹) | t₉₀ (days) | Major Degradant(s) |
| Acidic | 2 | 40 | 1.2 x 10⁻⁴ | 28.4 | Hydrolysis Product |
| Neutral | 7 | 40 | 5.0 x 10⁻⁵ | 69.4 | Hydrolysis Product |
| Basic | 10 | 25 | 8.5 x 10⁻³ | 0.4 | Hydrolysis Product |
| Oxidative | 7 | 25 | 2.1 x 10⁻⁴ | 16.5 | Oxidized Species |
Workflow Visualization
Caption: A comprehensive workflow for assessing the stability of a drug candidate.
Conclusion and Future Directions
The thermodynamic stability of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one in aqueous solution is a critical parameter that dictates its potential for successful drug development. This guide has outlined the primary degradation pathways, with lactone hydrolysis being the most significant. The provided experimental protocols offer a robust framework for a thorough stability assessment.
Future work should focus on the quantitative determination of the equilibrium constant for the ring-opening hydrolysis reaction at various temperatures to derive thermodynamic parameters such as ΔG°, ΔH°, and ΔS°. Additionally, investigating the potential for enzymatic degradation in biological matrices will be crucial for understanding its in vivo fate. A comprehensive understanding of these factors will enable the rational design of stable formulations and provide a solid foundation for preclinical and clinical development.
References
- Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impactfactor.
- Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone
Technical Monograph: Physicochemical Profiling of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
[1]
Executive Summary & Chemical Identity[2][3][4][5]
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (CAS: 1575-49-1) is a specialized heterocyclic intermediate often encountered in the synthesis of bioactive lactones and flavor compounds. Unlike stable lactones, this molecule belongs to the class of "pseudo-acids" (related to mucochloric acid derivatives). Its chemical behavior is defined by a dynamic ring-chain tautomerism, where the cyclic hemiacetal exists in equilibrium with an acyclic keto-alkenoic acid.[1]
Understanding this equilibrium is critical for drug development, as the species present in solution (neutral lactone vs. anionic carboxylate) depends entirely on pH.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one |
| Synonyms | 3-Ethyl-4-oxobut-2-enoic acid (open form); 4-Ethyl-5-hydroxy-2(5H)-furanone |
| CAS Number | 1575-49-1 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| SMILES | CCC1=CC(=O)OC1O |
Structural Dynamics: The Tautomeric Equilibrium
The physicochemical profile of this compound cannot be understood as a static structure. In aqueous media, it undergoes reversible ring opening.
-
Form A (Cyclic): A neutral hemiacetal lactone. Predominates in organic solvents and acidic aqueous solutions (pH < 3).
-
Form B (Acyclic): 3-Ethyl-4-oxobut-2-enoic acid.[1] Predominates in basic solutions (pH > 5) as the carboxylate anion.
Visualization of Tautomeric Pathway
The following diagram illustrates the pH-dependent equilibrium driving the chemical behavior of the molecule.
Figure 1: The ring-chain tautomerism of 4-ethyl-5-hydroxy-2(5H)-furanone. The observed acidity is due to the carboxylic group of the acyclic form.
Physicochemical Properties[2][3][4][6][7][8][9][10][11]
The data below synthesizes experimental values from analogous furanones (e.g., 5-hydroxy-2(5H)-furanone) and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental data for the ethyl derivative is absent.
| Property | Value / Range | Context & Reliability |
| Physical State | Viscous Oil or Low-Melting Solid | Parent compound MP is 55°C; ethyl group likely lowers MP.[1] |
| Boiling Point | 300°C - 360°C (Predicted) | Decomposes before boiling at atm pressure. |
| Density | 1.25 ± 0.05 g/cm³ | Estimated based on methyl-analog (1.5 g/cm³ is too high for ethyl). |
| Solubility (Water) | High (> 50 mg/mL) | Hydrolysis to the acid form enhances solubility. |
| Solubility (Organic) | High | Soluble in DMSO, Ethanol, Chloroform, Ethyl Acetate. |
| LogP (Octanol/Water) | 0.20 - 0.53 | Low lipophilicity due to polarity of the lactone/acid. |
| pKa (Acidic) | 4.1 ± 0.3 | Critical Parameter. Refers to the acyclic carboxylic acid. |
| pKa (Hemiacetal OH) | ~11.5 (Predicted) | The cyclic OH is weakly acidic and not relevant at physiological pH. |
Interpretation of pKa
Researchers must distinguish between the two potential ionization sites:
-
The Ring-Opened Carboxyl (pKa ~4.1): This is the dominant pKa. At physiological pH (7.4), the molecule will exist primarily as the acyclic carboxylate anion . This impacts membrane permeability and bioavailability.
-
The Hemiacetal Hydroxyl (pKa >11): This group does not deprotonate under standard biological conditions.
Experimental Protocols
A. Synthesis via Singlet Oxygen Oxidation
This protocol describes the generation of 4-ethyl-5-hydroxy-2(5H)-furanone from 3-ethylfuran using photo-oxidation.[1] This is the most direct route, avoiding harsh acidic conditions that degrade the product.
Reagents:
-
3-Ethylfuran (10 mmol)[1]
-
Rose Bengal (Sensitizer, 5 mg)
-
Methanol (Solvent, 50 mL)
-
Oxygen source (O₂ balloon or bubbler)
Workflow:
-
Setup: Dissolve 3-ethylfuran and Rose Bengal in methanol in a photochemical reactor.
-
Irradiation: Cool to 0°C. Irradiate with a Tungsten-Halogen lamp (500W) while bubbling O₂ through the solution.
-
Monitoring: Monitor consumption of furan by TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate methanol at reduced pressure (keep bath < 40°C).
-
Purification: The residue contains the pseudo-acid. Purify via flash chromatography (Silica gel, DCM:MeOH 95:5).
B. Determination of pKa (Potentiometric Titration)
Due to the ring-opening equilibrium, a standard titration must be performed carefully to allow for equilibration time.
Methodology:
-
Preparation: Dissolve 20 mg of the compound in 20 mL of degassed water. Ensure complete dissolution (sonicate if necessary).
-
Titrant: 0.01 M NaOH (standardized).
-
Execution:
-
Perform titration at 25°C under N₂ atmosphere.
-
Add NaOH in 50 µL increments.
-
Wait Time: Allow 30-60 seconds between additions for pH stabilization (critical for the ring-opening kinetics).
-
-
Calculation: Plot pH vs. Volume. The inflection point corresponds to the pKa of the acyclic acid. Use the Henderson-Hasselbalch equation to refine the value.
Visualization of Experimental Logic
Figure 2: Synthetic pathway via singlet oxygen photo-oxygenation.
References
-
PubChem. (n.d.). 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Fariña, F., et al. (1994).[2] Cycloaddition of Nitrile Oxides to 4-Oxobut-2-enoic Acid Derivatives.[1][2] (Context on ring-chain tautomerism of 4-oxobutenoic acids).
-
Poskonin, V. V., & Badovskaya, L. A. (2003).[2] Unusual Conversion of 5-Hydroxy-2(5H)furanone in Aqueous Solution.[1][2] Chemistry of Heterocyclic Compounds. (Mechanistic insights into furanone hydrolysis).
-
Gollnick, K., & Griesbeck, A. (1984).[3] Singlet oxygen photooxygenation of furans.[3][4][5] Tetrahedron. (Standard protocol for synthesis via photo-oxidation).
Sources
- 1. 2960-66-9|(E)-Ethyl 4-oxobut-2-enoate|BLD Pharm [bldpharm.com]
- 2. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Using singlet oxygen to synthesize polyoxygenated natural products from furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
HPLC method development for detection of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
An Application Note and Protocol for the Development of a Robust HPLC Method for the Detection of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
Authored by: A Senior Application Scientist
Introduction
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a furanone derivative of significant interest in various fields, including flavor and fragrance chemistry, as well as a potential impurity or degradant in pharmaceutical formulations. The robust and accurate quantification of this analyte is crucial for quality control and research purposes. This application note provides a detailed, step-by-step guide for the development and initial validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the analysis of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.
The developed method is designed to be both selective and sensitive, ensuring reliable quantification. The principles and protocols outlined herein are grounded in established chromatographic theory and adhere to the principles of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.
Part 1: Method Development Strategy - A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process. Our strategy is built upon understanding the physicochemical properties of the analyte, 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.
Analyte Characterization and Initial Considerations
A preliminary assessment of the analyte's structure suggests it is a relatively polar molecule due to the presence of a hydroxyl group and a lactone ring. This polarity indicates that reversed-phase chromatography will be a suitable mode of separation. The chromophore within the furanone ring is expected to exhibit UV absorbance, making UV detection a viable and accessible technique.
The Method Development Workflow
Our approach to method development follows a logical progression, as illustrated in the workflow diagram below. This ensures a systematic and efficient optimization process.
Figure 1: A systematic workflow for the development of the HPLC method.
Part 2: Experimental Protocols
Materials and Reagents
-
Analyte: 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one reference standard (purity ≥98%)
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH)
-
Water: Deionized water (18.2 MΩ·cm)
-
Buffers: Formic acid (reagent grade), Ammonium acetate (HPLC grade)
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Initial Chromatographic Conditions
Based on the analyte's polarity, a C18 stationary phase is a logical starting point.
| Parameter | Initial Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
Method Optimization
-
Inject a high-concentration standard (e.g., 50 µg/mL).
-
Using the diode array detector (DAD) or by performing multiple runs at different wavelengths, determine the wavelength of maximum absorbance (λmax) for 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.
-
Set the detection wavelength to the determined λmax for optimal sensitivity.
The composition of the mobile phase is a critical factor influencing retention and peak shape.
Figure 2: The interplay of mobile phase parameters and their impact on chromatographic results.
-
Organic Modifier Screening: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shapes and lower backpressure.
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of the analyte and any impurities. Evaluate the peak shape and retention time using different pH values (e.g., 0.1% formic acid for acidic conditions vs. a neutral buffer like 10 mM ammonium acetate).
-
Gradient Optimization: Adjust the gradient slope and duration to achieve a good balance between analysis time and resolution from any potential impurities. A shallower gradient can improve the separation of closely eluting peaks.
Final Optimized Method
The following table presents a hypothetical optimized method based on the systematic approach described above.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B for 2 min, 10-60% B in 10 min, hold at 60% B for 3 min |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detector | UV at 215 nm |
Part 3: Method Validation (ICH Q2(R1) Overview)
A developed analytical method must be validated to ensure its suitability for the intended purpose. The following are key validation parameters that should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (matrix without analyte), and the analyte itself.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression analysis of at least five concentration levels. An R² value > 0.999 is generally considered acceptable.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Part 4: Results and Discussion
Under the optimized conditions, 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one should elute as a sharp, symmetrical peak with good retention. A typical retention time might be in the range of 5-8 minutes, providing a reasonable analysis time while ensuring separation from the solvent front and potential early-eluting impurities.
The validation experiments would be expected to yield results within the acceptable limits defined by the ICH guidelines. For instance, accuracy studies should demonstrate recovery values between 98.0% and 102.0%, and precision studies should yield a relative standard deviation (RSD) of less than 2.0%.
Part 5: Conclusion
This application note has detailed a systematic and scientifically-grounded approach to the development of a robust RP-HPLC method for the detection and quantification of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one. The outlined protocols for method optimization and the overview of validation parameters provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this method in their laboratories. The final method is anticipated to be sensitive, selective, and reliable for its intended application in quality control and research environments.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
Application Note: Optimized Liquid-Liquid Extraction of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one from Complex Fermentation Media
Abstract
This document provides a comprehensive guide and detailed protocols for the efficient extraction of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one, a valuable lactone, from complex aqueous fermentation broths. Traditional downstream processing of such polar, and potentially sensitive, molecules presents significant challenges, including low recovery and the co-extraction of impurities. This application note details a systematic approach to developing a robust liquid-liquid extraction (LLE) workflow. We explore the foundational principles of solvent selection, the critical impact of process parameter optimization (pH, temperature, and salting-out effects), and present a validated, step-by-step protocol for maximizing yield and purity. The methodologies are designed for researchers in biotechnology and pharmaceutical development, providing the technical rationale behind each step to ensure adaptability and successful implementation.
Introduction: The Challenge of Lactone Recovery
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a substituted butenolide, a class of organic compounds with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its production via fermentation offers a sustainable alternative to complex chemical synthesis. However, the molecule's hydroxyl group imparts a degree of polarity, making its extraction from the aqueous, impurity-rich fermentation broth a critical bottleneck in downstream processing.
The primary objective of an effective extraction strategy is to partition the target analyte from the aqueous phase into an immiscible organic solvent with high efficiency and selectivity.[3][4] This guide addresses this challenge by providing a framework for the logical development and optimization of a liquid-liquid extraction protocol tailored for this specific furanone.
Foundational Principles of Extraction
Physicochemical Properties and Extraction Theory
The structure of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (Figure 1) dictates its extraction behavior. It contains a polar hydroxyl (-OH) group and a moderately polar lactone (cyclic ester) ring, along with a non-polar ethyl (-CH2CH3) group. This amphiphilic nature means it has solubility in both aqueous and organic phases.
The efficiency of LLE is governed by the distribution coefficient (K_D) , which describes the equilibrium ratio of the analyte concentration in the organic phase ([Analyte]_org) to its concentration in the aqueous phase ([Analyte]_aq).
K_D = [Analyte]_org / [Analyte]_aq
A high K_D value is desirable for efficient extraction. This coefficient is highly dependent on the choice of solvent and the chemical environment (e.g., pH, temperature).[5]
The Critical Role of pH
The hydroxyl group on the furanone ring can be deprotonated under alkaline conditions, forming an anionic species. This ionized form is significantly more water-soluble and will not partition effectively into an organic solvent. Therefore, adjusting the pH of the fermentation broth to a neutral or slightly acidic range (pH 5.0-7.0) is crucial to ensure the molecule remains in its neutral, more organosoluble form.
Pre-Extraction Workflow: Preparing the Fermentation Broth
A clean starting sample is paramount for preventing the formation of emulsions and minimizing the co-extraction of impurities. The following protocol details the necessary steps to prepare the broth for extraction.
Caption: Workflow for preparing fermentation broth prior to extraction.
Protocol 1: Broth Clarification
-
Transfer the raw fermentation broth into appropriate centrifuge tubes.
-
Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the biomass and larger suspended solids.
-
Carefully decant the supernatant into a clean vessel, avoiding disturbance of the cell pellet.
-
Perform a sterile filtration step using a 0.22 µm pore size filter (e.g., PVDF or PES) to remove any remaining microbial cells and fine particulates.
-
The resulting clarified broth is now ready for pH adjustment and extraction.
Solvent Selection and Optimization Strategy
The choice of solvent is the most critical factor in LLE.[6] An ideal solvent should have high affinity for the target compound, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic and affordable.
Recommended Solvents for Screening
Based on the moderate polarity of the target molecule, the following solvents are recommended for initial screening:
-
Ethyl Acetate (EtOAc): Medium polarity, good solvency for lactones, and a relatively low boiling point (77°C). Often considered a first-choice solvent.
-
Methyl Isobutyl Ketone (MIBK): Good solvency, lower water miscibility than EtOAc, and a higher boiling point (117°C).
-
Dichloromethane (DCM): Excellent solvent but carries higher toxicity concerns. Its high density (1.33 g/mL) means it will form the bottom layer.
-
Toluene: A non-polar aromatic solvent, useful for extracting less polar compounds. May be less effective but is worth screening.
Protocol 2: Single-Factor Optimization of Extraction Parameters
To systematically determine the optimal conditions, vary one parameter at a time while keeping others constant.[7][8]
-
pH Optimization:
-
Dispense 10 mL aliquots of clarified broth into separate vials.
-
Adjust the pH of each vial to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using 0.1 M HCl or 0.1 M NaOH.
-
Perform the extraction with a chosen solvent (e.g., ethyl acetate) at a fixed 1:1 volume ratio.
-
Analyze the organic phase to determine the pH that yields the highest recovery.
-
-
Solvent-to-Broth Ratio Optimization:
-
Using the optimal pH, set up extractions with varying solvent-to-broth volume ratios (e.g., 0.5:1, 1:1, 2:1, 3:1).
-
Analyze the organic phase to find the ratio that maximizes recovery without excessive solvent use. A higher ratio generally improves recovery but leads to a more dilute extract.
-
-
Temperature and Time Optimization:
-
Perform extractions at different temperatures (e.g., 25°C, 35°C, 45°C) and for different mixing durations (e.g., 5, 15, 30, 60 minutes).[9]
-
Causality Note: Increasing temperature can improve extraction kinetics but may also lead to degradation of thermally sensitive compounds.[10] Choose the lowest temperature and shortest time that provide maximum yield.
-
Advanced Technique: Salting-Out Assisted LLE
Forcing the target compound into the organic phase can be enhanced by increasing the ionic strength of the aqueous layer.[11] This "salting-out" effect reduces the solubility of the organic analyte in water.
-
Procedure: Before extraction, saturate the clarified broth with sodium chloride (NaCl) or sodium sulfate (Na2SO4) (approx. 20-30% w/v). Proceed with the extraction as optimized. This can significantly improve the K_D.
Optimized Extraction Protocol
This protocol represents a fully optimized workflow based on typical results from the screening process described above. Ethyl acetate is used as the reference solvent.
Caption: Step-by-step optimized liquid-liquid extraction workflow.
Methodology:
-
Preparation: Take 100 mL of clarified fermentation broth and place it in a beaker. Calibrate and use a pH meter to adjust the broth pH to 6.0 using dropwise addition of 0.1 M HCl. For enhanced recovery, add 20 g of NaCl and stir until fully dissolved.
-
Extraction: Transfer the pH-adjusted broth to a 250 mL separatory funnel. Add 100 mL of ethyl acetate (for a 1:1 v/v ratio).
-
Mixing: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel gently. Open the stopcock to vent any pressure buildup. Repeat this process 15-20 times. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate for 10 minutes. The less dense ethyl acetate will be the top layer.
-
Collection: Carefully drain and collect the lower aqueous layer. Then, drain the upper organic (ethyl acetate) layer into a clean Erlenmeyer flask.
-
Drying: Add approximately 5 g of anhydrous sodium sulfate (Na2SO4) to the collected organic phase. Swirl gently and let it sit for 15 minutes to remove residual water.
-
Concentration: Filter the dried organic extract through a fluted filter paper to remove the Na2SO4. Concentrate the filtrate using a rotary evaporator with the water bath temperature set below 40°C to yield the crude extract of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.
Quantitative Analysis and Data Interpretation
To validate the protocol and determine extraction efficiency, the concentration of the target analyte in the initial broth and the final extract must be quantified. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.
Table 1: HPLC Parameters for Quantification
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar organic molecules. |
| Mobile Phase | Isocratic; 30:70 Acetonitrile:Water (with 0.1% Formic Acid) | Adjust ratio based on analyte retention time. Acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm or 280 nm | Furanones typically have UV absorbance; screen for optimal wavelength. |
| Injection Vol. | 10 µL | Standard volume. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Calculating Extraction Efficiency (%E):
%E = (Mass of Analyte in Final Extract / Mass of Analyte in Initial Broth) x 100
A calibration curve using a pure standard of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is required for accurate quantification.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion Formation | Insufficient removal of biomass/proteins; overly vigorous shaking. | Centrifuge the emulsion at low speed (2000 x g). Add a small amount of brine (saturated NaCl solution). In the future, ensure complete broth clarification and mix by gentle inversion. |
| Low Extraction Yield | Sub-optimal pH; incorrect solvent choice; insufficient solvent volume or mixing. | Re-optimize parameters using the single-factor method (Protocol 2). Consider using the salting-out technique. |
| Co-extraction of Impurities | Solvent is not selective enough; poor broth clarification. | Try a less polar solvent (e.g., MIBK instead of EtOAc). Incorporate a "back-extraction" step by washing the organic phase with a buffer of a specific pH to remove acidic or basic impurities. |
Conclusion
This application note provides a robust and scientifically grounded framework for the extraction of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one from fermentation broth. By systematically preparing the broth, screening appropriate solvents, and optimizing key parameters such as pH and solvent ratio, researchers can achieve high-yield, high-purity recovery of this target lactone. The detailed protocols and underlying principles offered herein are designed to be a practical resource for scientists engaged in natural product purification and drug development.
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Purification of beta-lactones by aqueous alkali extraction. Google Patents.
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Optimization of extraction conditions for liquid-liquid extraction of persipeptides from Streptomyces zagrosensis fermentation broth. ResearchGate.
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Effect of extraction methodologies and solvent selection upon cynaropicrin extraction from Cynara cardunculus leaves. NOVA Research Portal.
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Novel Salting-Out-Assisted Liquid–Liquid Extraction for Efficient γ-Valerolactone Recovery from Aqueous Solutions. ResearchGate.
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Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC.
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Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. MDPI.
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A Liquid-Liquid Extraction Procedure Followed by a Low Temperature Purification Step for the Analysis of Macrocyclic Lactones in Milk. PubMed.
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The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. PMC.
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Optimization of the extraction parameters for the production of biopigment from the new isolate of distillery effluent. Journal of Scientific and Innovative Research.
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Apparent concentrations of lactones extracted by Solvent Assisted Flavour Evaporation (SAFE), Solid Phase Microextraction (SPME), Headspace Sorptive Extraction (HSSE) and Stir Bar Sorptive Extraction (SBSE). ResearchGate.
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Liquid–liquid extraction. Wikipedia.
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Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. ACS Publications.
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Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. Semantic Scholar.
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Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
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Optimization of Solvent Extractions. Essay Company.
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5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, mixture of isomers. Sigma-Aldrich.
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Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Open Research Africa.
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Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate.
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5-Hydroxy-2,5-dihydrofuran-2-one. PubChem.
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4-Hydroxy-2,5-dihydrofuran-2-one(541-57-1). ChemicalBook.
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EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. Dergipark.
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Showing Compound 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (FDB029759). FooDB.
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Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. MDPI.
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Comparative Guide to Analytical Methods for 5-Hydroxyheptan-2-one Quantification. Benchchem.
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5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv.
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The formation mechanism by yeast of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone in Miso. PubMed.
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Application Notes and Protocols: Optimized GC-MS Analysis of Volatile Furanone Derivatives
Introduction
Furanones and their derivatives are a critical class of volatile and semi-volatile organic compounds that significantly contribute to the aroma and flavor profiles of a vast array of food products, beverages, and fragrances.[1] Notable examples include 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), renowned for its sweet, caramel-like or strawberry aroma, and its structural homologues which are key flavor compounds in numerous foods.[2][3][4] The accurate identification and quantification of these compounds are paramount for quality control, product development, and sensory analysis in various industries.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and extensively utilized technique for the analysis of volatile furanone derivatives.[1] Its high sensitivity, coupled with the rich structural information provided by mass spectrometry, makes it a robust method for both qualitative and quantitative assessments.[1] However, the successful analysis of furanones is intrinsically linked to the sample matrix and the specific physicochemical properties of the derivatives, necessitating carefully tailored sample preparation and chromatographic conditions.[1] Challenges such as the thermal instability of some furanones and their polar nature can lead to analytical difficulties like peak tailing and poor resolution.[5]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the critical parameters for the GC-MS analysis of volatile furanone derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower you to develop and validate robust and reliable analytical methods.
I. Strategic Sample Preparation: The Foundation of Accurate Analysis
The primary objective of sample preparation is to efficiently extract and concentrate furanone derivatives from the sample matrix, remove interfering components, and present the analytes in a solvent compatible with GC-MS analysis.[1] The choice of technique is dictated by the volatility of the target furanones and the complexity of the sample matrix.
A. Headspace and Solid-Phase Microextraction (SPME) for Highly Volatile Furanones
For highly volatile furanones in liquid or gaseous samples, headspace (HS) and Solid-Phase Microextraction (SPME) are the methods of choice.[1][6] These techniques are particularly effective for analyzing the aroma profile of beverages, fruit juices, and food products.[7][8]
-
Static Headspace (HS): In this technique, a liquid or solid sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the headspace.[9] A portion of this vapor is then directly injected into the GC-MS system.[9] While simple and rapid, static headspace may lack the sensitivity required for trace-level analysis.[8]
-
Solid-Phase Microextraction (SPME): SPME offers superior sensitivity by concentrating analytes onto a coated fiber.[1][8] The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, after which it is thermally desorbed in the GC inlet.[1] The choice of fiber coating is critical and should be based on the polarity of the target furanones. For a broad range of furanones, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often a suitable starting point.[10] SPME Arrow technology, with its larger sorbent volume, can provide significantly higher responses compared to traditional SPME fibers.[8]
B. Extraction Techniques for Semi-Volatile Furanones in Complex Matrices
For less volatile furanones embedded in complex solid or semi-solid matrices like meat, cheese, or fish, more rigorous extraction methods are necessary.[1][11]
-
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): LLE involves partitioning the analytes between the sample (usually in an aqueous phase) and an immiscible organic solvent like dichloromethane.[1] SPE utilizes a solid sorbent packed in a cartridge to retain the furanones while allowing interfering matrix components to pass through.[9] The retained analytes are then eluted with a small volume of an appropriate solvent.[9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, widely used in pesticide residue analysis, has been successfully adapted for furanones in complex food matrices.[11] It involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a "salting-out" step and dispersive SPE (dSPE) for cleanup.[1][11]
C. The Role of Derivatization
Due to the polar nature of some furanone derivatives, particularly hydroxyfuranones, derivatization can significantly improve their volatility and thermal stability, leading to better chromatographic performance and enhanced sensitivity.[5] This chemical modification reduces interactions with active sites in the GC system, mitigating peak tailing.[5] Common derivatization agents include:
-
Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
Acylating agents: Including pentafluorobenzyl bromide (PFBBr) and N-methyl-bis-trifluoroacetamide (MBTFA).[5][12]
It is crucial to optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete and reproducible conversion of the analytes.
II. Optimizing GC-MS Parameters for Furanone Analysis
The heart of the analysis lies in the gas chromatograph and mass spectrometer. Careful optimization of each parameter is essential for achieving the desired separation and identification of furanone derivatives.
A. Gas Chromatography (GC) Conditions
1. Inlet Parameters
The injector's primary function is to vaporize the sample and transfer it onto the analytical column efficiently.
-
Injection Mode: For trace analysis, a splitless injection is typically preferred to ensure the complete transfer of analytes onto the column.[1][11] For more concentrated samples, a split injection can be used to prevent column overload.[13]
-
Inlet Temperature: A sufficiently high temperature (e.g., 250-280°C) is necessary to ensure the rapid and complete vaporization of the furanone derivatives.[11][14] However, excessively high temperatures can lead to the thermal degradation of sensitive compounds.[5]
-
Inlet Liner: Using a deactivated inlet liner is crucial to minimize analyte interactions and prevent peak tailing, especially for polar furanones.[5]
2. GC Column Selection
The choice of the capillary column's stationary phase is the most critical factor in achieving chromatographic separation.
-
Non-polar columns: A DB-5ms or HP-5MS (5% phenyl-methylpolysiloxane) column is a versatile and commonly used choice for a wide range of volatile and semi-volatile compounds, including many furanone derivatives.[1][15] These columns separate analytes primarily based on their boiling points.
-
Polar columns: For more polar furanones, a polar stationary phase such as a DB-Wax or FFAP (polyethylene glycol) column may provide better separation and peak shape.[1][14]
3. Oven Temperature Program
The oven temperature program dictates the separation of analytes as they travel through the column. A well-designed program is essential for resolving complex mixtures of furanone derivatives.
-
Initial Temperature and Hold: A low initial temperature (e.g., 40-60°C) is often used to focus the analytes at the head of the column, especially when using splitless injection.[11][14][16] An initial hold time can improve the resolution of very volatile compounds.[17]
-
Temperature Ramps: A moderate ramp rate (e.g., 5-10°C/min) is a good starting point for screening samples.[14][16] The optimal ramp rate can be estimated as approximately 10°C per column hold-up time.[16] Multiple ramps can be employed to improve the separation of specific groups of compounds.[11]
-
Final Temperature and Hold: The final temperature should be high enough to ensure the elution of all analytes of interest and any higher-boiling matrix components.[18] A final hold time helps to "bake out" the column, preparing it for the next injection.[19]
B. Mass Spectrometry (MS) Conditions
The mass spectrometer provides the detection and identification of the separated furanone derivatives.
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique for GC-MS analysis of furanones.[1][14] It produces reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.
-
Mass Analyzer: Quadrupole mass analyzers are widely used and offer a good balance of performance and cost.
-
Acquisition Mode:
-
Full Scan: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum for each eluting compound. This is ideal for identifying unknown compounds.[20]
-
Selected Ion Monitoring (SIM): For quantitative analysis or when targeting specific furanones, SIM mode offers significantly higher sensitivity and selectivity.[1] In this mode, only a few characteristic ions for each target analyte are monitored.
-
Tandem Mass Spectrometry (MS/MS): For even greater selectivity, especially in complex matrices, MS/MS can be employed.[14][15] This involves selecting a precursor ion and then fragmenting it to produce specific product ions for detection.
-
III. Protocols and Methodologies
This section provides detailed, step-by-step protocols for the GC-MS analysis of volatile furanone derivatives. These should be considered as starting points and may require optimization based on the specific application and instrumentation.
A. Protocol 1: Headspace-SPME-GC-MS for Volatile Furanones in Liquid Samples
This protocol is suitable for the analysis of volatile furanones in samples such as fruit juices and beverages.
1. Sample Preparation:
- Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
- Add a saturating amount of sodium chloride (NaCl) to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.
- If an internal standard is used, spike the sample at this stage.
- Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.
2. SPME Extraction:
- Place the vial in an autosampler with an agitator and incubator.
- Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation.[20]
- Expose a pre-conditioned SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace for a set extraction time (e.g., 30 minutes).[10]
3. GC-MS Analysis:
- Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.[11]
- Initiate the GC-MS analysis using the optimized parameters.
B. Protocol 2: QuEChERS-GC-MS for Semi-Volatile Furanones in Solid Food Matrices
This protocol is adapted for the analysis of furanones in complex matrices like fruits, vegetables, and processed foods.[11]
1. Sample Preparation and Extraction:
- Homogenize a representative portion of the sample.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge.
2. Dispersive SPE Cleanup:
- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).
- Vortex for 30 seconds and centrifuge.
3. GC-MS Analysis:
- Transfer the final extract into an autosampler vial.
- Inject 1 µL of the extract into the GC-MS system using the optimized parameters.
C. Example GC-MS Parameter Tables
The following tables provide example GC-MS parameters that can be used as a starting point for method development.
Table 1: Example Gas Chromatography Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis.[1][11] |
| Inlet Temperature | 260°C | Ensures complete vaporization of furanones.[11] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Good general-purpose column for volatile and semi-volatile compounds.[1][11] |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent retention times. |
| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) | A general-purpose program for screening a range of furanones.[11][16][21] |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra.[1][14] |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra.[14] |
| Source Temperature | 230°C | Optimizes ion formation and transmission.[20] |
| Quadrupole Temp | 150°C | Maintains stable ion flight paths.[20] |
| Acquisition Mode | Full Scan (m/z 40-400) or SIM | Full scan for unknowns, SIM for targeted quantification.[1][20] |
IV. Data Analysis and Interpretation
The final step in the workflow is the processing and interpretation of the acquired data.
-
Peak Identification: Furanone derivatives are identified by comparing their retention times and mass spectra to those of authentic reference standards or by searching against a commercial mass spectral library (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.[5]
V. Visualizing the Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of volatile furanone derivatives.
Caption: Workflow for GC-MS analysis of volatile furanone derivatives.
VI. Conclusion
The successful GC-MS analysis of volatile furanone derivatives is a multi-faceted process that requires a thorough understanding of sample preparation techniques and instrumental parameters. By carefully selecting the appropriate extraction method, optimizing GC and MS conditions, and employing robust data analysis strategies, researchers can achieve accurate and reliable identification and quantification of these important flavor and aroma compounds. The protocols and insights provided in this guide serve as a comprehensive resource to aid in the development and validation of methods tailored to specific analytical challenges.
References
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Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064. Available at: [Link]
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Determination of Furan in Foods. FDA. Available at: [Link]
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Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. PubMed. Available at: [Link]
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Derivatization of the mutagen MX (3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone) with butyl alcohols prior to GC-MS analysis. PubMed. Available at: [Link]
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Automated headspace solid-phase microextraction versus headspace for the analysis of furan in foods by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
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Sample Preparation Guidelines for GC-MS. Princeton University. Available at: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. Available at: [Link]
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Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. Available at: [Link]
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Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. Available at: [Link]
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Derivatization Reagents: Selective Response & Detection. ResearchGate. Available at: [Link]
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Determination of furan in exhaled air by GC-MS/MS. BAuA. Available at: [Link]
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Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
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Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in Fruit Samples Using Solid Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
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Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek. Available at: [Link]
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GC Temperature Programming—10 Things You Absolutely Need to Know. Chromatography Online. Available at: [Link]
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Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. Available at: [Link]
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Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. ResearchGate. Available at: [Link]
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2(3H)-Furanone, 5-dodecyldihydro-. NIST WebBook. Available at: [Link]
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Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. PubMed. Available at: [Link]
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Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. MDPI. Available at: [Link]
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Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
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Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Available at: [Link]
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- 12. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. imreblank.ch [imreblank.ch]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Determination of Furan in Foods | FDA [fda.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
1H and 13C NMR characterization of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
Executive Summary & Chemical Context
This guide details the NMR characterization of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (also known as 4-ethyl-5-hydroxybutenolide). This compound represents a class of hydroxybutenolides often encountered as photo-oxidation products of alkyl furans, metabolites in biological pathways, or intermediates in the synthesis of flavor compounds like sotolon.
Critical Chemical Insight: Researchers must recognize that this molecule is a cyclic hemiacetal (lactol). In solution, it exists in a dynamic equilibrium with its open-chain tautomer, cis-3-ethyl-3-formylacrylic acid (or its keto-acid equivalent).
-
Closed Form (Major): 5-membered lactone ring.
-
Open Form (Minor): Acyclic aldehyde/carboxylic acid.
This equilibrium is solvent-dependent. The protocols below are designed to stabilize the cyclic form for clear characterization while acknowledging the potential for "ghost peaks" arising from the open-chain tautomer.
Sample Preparation Protocol
To ensure reproducibility and minimize exchange broadening of the labile hydroxyl proton, strict adherence to solvent selection is required.
Reagents:
-
Compound: >5 mg of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.
-
Solvent A (Preferred): DMSO-d6 (99.9% D) + 0.03% TMS.
-
Why: DMSO forms strong hydrogen bonds with the C5-OH group, slowing proton exchange. This allows for the observation of the H5-OH vicinal coupling, a definitive proof of the cyclic structure.
-
-
Solvent B (Alternative): CDCl3 (99.8% D).
-
Why: Standard for organic purity checks but often results in a broad/invisible OH signal and potential dehydration to the furanone dimer.
-
Step-by-Step Preparation:
-
Massing: Weigh 10–15 mg of the sample into a clean vial.
-
Solvation: Add 600 µL of DMSO-d6 .
-
Homogenization: Vortex gently for 10 seconds. Do not sonicate aggressively to avoid heating, which accelerates tautomerization.
-
Transfer: Transfer to a 5mm high-precision NMR tube.
-
Equilibration: Allow the sample to sit in the probe for 5 minutes prior to acquisition to reach thermal equilibrium (298 K).
1H NMR Characterization (400/600 MHz)
Acquisition Parameters:
-
Pulse Sequence: zg30 (30° excitation)
-
Spectral Width: 12 ppm (to catch potential aldehyde protons from open form ~9-10 ppm).
-
Relaxation Delay (D1): 1.0 s (sufficient for protons).
-
Scans (NS): 16–64.
Spectral Assignment (DMSO-d6):
| Position | Type | Shift (δ, ppm) | Multiplicity | Coupling ( | Integral | Structural Logic |
| H3 | Vinyl CH | 5.85 – 5.95 | Singlet (s)* | - | 1H | Alpha to carbonyl; characteristic of butenolide ring. |
| H5 | Acetal CH | 6.05 – 6.20 | Doublet (d) | 1H | Deshielded by adjacent O and C=C. | |
| OH | Hydroxyl | 7.20 – 7.60 | Doublet (d) | 1H | Visible as doublet only in DMSO; proves cyclic hemiacetal. | |
| H1' | Ethyl CH2 | 2.30 – 2.45 | Quartet (q) | 2H | Allylic methylene group. | |
| H2' | Ethyl CH3 | 1.10 – 1.20 | Triplet (t) | 3H | Terminal methyl. |
*Note: H3 may show fine long-range coupling (
Diagnostic Check: If the OH signal appears as a broad singlet or is missing, the sample may contain trace water or acid, catalyzing fast exchange. If a small aldehyde peak appears at ~9.8 ppm, the open-chain tautomer is present.
13C NMR Characterization (100/150 MHz)
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 – 3.0 s .
-
Critical: The quaternary carbons (C2, C4) have long T1 relaxation times. Short D1 values will suppress these signals, leading to incorrect integration ratios.
-
-
Scans (NS): 512 – 1024 (Concentration dependent).
Spectral Assignment (DMSO-d6):
| Position | Carbon Type | Shift (δ, ppm) | Description |
| C2 | C=O (Lactone) | 170.0 – 172.5 | Carbonyl; most deshielded signal. |
| C4 | C_quat (Alkene) | 166.0 – 169.0 | Beta to carbonyl, substituted with Ethyl. |
| C3 | CH (Alkene) | 118.0 – 120.0 | Alpha to carbonyl. |
| C5 | CH (Hemiacetal) | 98.0 – 102.0 | Characteristic acetal region; confirms ring closure. |
| C1' | CH2 (Ethyl) | 22.0 – 25.0 | Allylic methylene. |
| C2' | CH3 (Ethyl) | 10.0 – 12.0 | Terminal methyl. |
Advanced Validation: 2D NMR Workflow
To unambiguously prove the connectivity—specifically that the ethyl group is at position 4 and not position 3—the HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.
HMBC Correlations (Key "Fingerprints"):
-
Ethyl to Ring: The Ethyl CH2 protons (H1') will show a strong
correlation to C3 (118 ppm) and C5 (100 ppm), and a to C4 (167 ppm). -
H3 to Carbonyl: The vinylic proton H3 will show a strong
to C2 (171 ppm) and C4 . -
H5 to Carbonyl: The acetal proton H5 will show a
correlation to C2 (171 ppm) and C3 .
Experimental Workflow Diagram
The following logic flow illustrates the decision-making process for characterizing this dynamic molecule.
Figure 1: Decision tree for NMR characterization, prioritizing the stabilization of the hemiacetal hydroxyl group.
References
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 5-Ethyl-2(5H)-furanone.[1][2][3] (Reference for the ethyl-substituted furanone skeleton). [Link]
-
PubChem. (2025).[4] 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one Compound Summary. [Link][5]
- Poskonin, V. V., et al. (2000). Reaction of 3-alkylfurans with singlet oxygen. (Mechanistic source for hydroxybutenolide formation and tautomerism). Russian Journal of Organic Chemistry. (General reference for class behavior).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[6][7] Chem. (Standard reference for solvent residual peaks). [Link]
Sources
- 1. 2(5H)-Furanone, 5-ethyl- [webbook.nist.gov]
- 2. 3-Hydroxy-4-methyl-5-ethyl-2(5H)furanone(698-10-2) 1H NMR spectrum [chemicalbook.com]
- 3. 5-HYDROXY-4-METHYL-2(5H)FURANONE(40834-42-2) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Hydroxy-2,5-dihydrofuran-2-one | C4H4O3 | CID 21076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one (C6H8O3) [pubchemlite.lcsb.uni.lu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Crystallization methods for purifying 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
Application Note: Advanced Crystallization Protocols for 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
Abstract
This application note details the purification of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (hereinafter referred to as EFH-Lactol ), a critical heterocyclic intermediate in the synthesis of the NSAID Etodolac.[1][2] Due to its lactol nature, EFH-Lactol exhibits ring-chain tautomerism and low melting point characteristics, making it prone to "oiling out" rather than crystallizing.[1][2] This guide provides robust protocols for cooling and anti-solvent crystallization, emphasizing solvent selection to stabilize the cyclic hemiacetal form and maximize yield (>85%) and purity (>98% HPLC).
Introduction & Chemical Context
EFH-Lactol is typically synthesized via the condensation of 2-pentanone with glyoxylic acid.[1][2] It serves as the electrophilic coupling partner for 7-ethyltryptophol in the Fischer indole synthesis-based production of Etodolac [1].[1][2]
The Purification Challenge: The molecule exists in a dynamic equilibrium between the cyclic lactol (A) and the open-chain keto-acid (B).[1][2]
-
Form A (Target): 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one.[1][2][3]
-
Form B (Impurity/Tautomer): 4-Oxohex-2-enoic acid derivative.[1][2]
Crystallization must favor Form A to ensure downstream reactivity.[1][2] High polarity solvents (water, alcohols) often shift equilibrium toward the open chain or promote hydrolysis, whereas non-polar or moderately polar aprotic solvents (Toluene, MTBE) favor the closed lactol ring [2].[2]
Strategic Solvent Selection
The choice of solvent is dictated by the need to suppress the open-chain tautomer and manage the low melting point (approx. 45–55°C depending on purity).
| Solvent Class | Examples | Suitability | Mechanism of Action |
| Aromatic Hydrocarbons | Toluene, Xylene | High | Excellent temperature coefficient; stabilizes lactol form.[1][2] |
| Ethers | MTBE, THF | Medium | Good solubility; MTBE is excellent for low-temp crystallization.[1][2] |
| Alkanes | Heptane, Cyclohexane | Anti-Solvent | Poor solubility; induces supersaturation when added to Toluene/DCM. |
| Chlorinated | DCM, Chloroform | Process Only | High solubility; used only for extraction, not crystallization (yield loss).[2] |
| Alcohols | Methanol, IPA | Low | Risk of acetal formation or ring opening; avoid. |
Experimental Workflows (Graphviz)
The following diagram outlines the decision matrix for purification based on crude purity and physical state.
Figure 1: Decision tree for EFH-Lactol purification.[1][2] Note the critical "Seeding" step to prevent oiling out.
Detailed Protocols
Protocol A: Cooling Crystallization (Preferred for Scale-Up)
Objective: Purify crude EFH-Lactol (purity >90%) to Pharma Grade (>98%). Solvent System: Toluene (Primary).[1][2]
-
Dissolution:
-
Clarification (Optional):
-
If insolubles are present, filter hot (55–60°C) through a 1µm cartridge.[2]
-
-
Cooling & Nucleation:
-
Crystal Growth:
-
Isolation:
-
Filter the slurry at 0°C.
-
Wash the cake with 1 volume of cold Toluene (-5°C).
-
Drying: Vacuum dry at 30°C. Warning: High vacuum/temp can sublimate the product.[1]
-
Protocol B: Anti-Solvent Crystallization
Objective: Recovery from mother liquors or purification of oily crude.[1] Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).[1][2]
-
Preparation:
-
Dissolve crude oil in Toluene (2 volumes) at Room Temperature (25°C).
-
-
Anti-Solvent Addition:
-
Seeding:
-
Completion:
-
Continue adding n-Heptane slowly over 2 hours until the final ratio is 1:3 (Toluene:Heptane).
-
Cool to -10°C to maximize yield.
-
-
Filtration:
Process Analytical Technology (PAT) & Troubleshooting
Monitoring the Metastable Zone: Because EFH-Lactol is prone to oiling out, the Metastable Zone Width (MSZW) is narrow.[1][2]
-
FBRM (Focused Beam Reflectance Measurement): Use to detect the onset of nucleation. If chord counts rise sharply before the seeding temperature, the concentration is too high—dilute with solvent.
-
Turbidity Probe: Essential for detecting the "Cloud Point" in Protocol B.[1]
Troubleshooting Table:
| Issue | Observation | Root Cause | Corrective Action |
| Oiling Out | Two liquid phases form instead of crystals.[1][2] | Temperature > Melting Point of solvent-saturated phase; Cooling too fast.[1][2] | Re-heat to dissolve.[1][2] Seed at a higher temperature (closer to saturation). Reduce cooling rate. |
| Low Yield | High loss in mother liquor.[1] | Final temperature too high; Solvent too polar.[1][2] | Cool to -10°C. Switch from pure Toluene to Toluene/Heptane (90:10).[1][2] |
| Hydrolysis | Increase in free acid impurity (HPLC).[1] | Wet solvent or atmospheric moisture.[1][2] | Ensure Toluene KF < 0.05%.[1][2] Blanket reactor with Nitrogen.[1][2] |
Solubility & Stability Logic (Graphviz)
Understanding the relationship between temperature and stability is vital for this semi-stable intermediate.
Figure 2: Temperature impact on EFH-Lactol stability and crystallization physics.
References
-
Mestres, R., et al. (1986).[2] Process for preparing 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid (Etodolac).[1][2][4][5][6] U.S. Patent No.[1][2][5] 4,585,877.[1][2][5] Washington, DC: U.S. Patent and Trademark Office.[2] Link
-
Demerson, C. A., et al. (1976).[2][5] "Etodolac and related pyrano[3,4-b]indoles. Potent anti-inflammatory and analgesic agents."[2][5] Journal of Medicinal Chemistry, 19(3), 391–395.[2] Link[1][2]
-
Nigam, S., & Madhusudhan, G. (2012).[2][7] "An improved and scalable process for the synthesis of a key intermediate for Etodolac."[2][6][7] Indian Journal of Chemistry, 51B, 1763-1766.[2][7] Link
-
Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (General reference for Cooling Crystallization mechanics).
Sources
- 1. 5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one (C6H8O3) [pubchemlite.lcsb.uni.lu]
- 4. CN113929612A - Preparation method of etodolac intermediate - Google Patents [patents.google.com]
- 5. US4585877A - Process for preparing 1,8-diethyl-1,3,4,9-tetrahydropyrano(3,4-b)-indole-1-acetic acid, etodolac - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
[1]
Current Status: Operational Ticket ID: TCH-SUP-8821 Subject: Prevention of Oxidation, Hydrolysis, and Tautomeric Degradation Assigned Specialist: Senior Application Scientist, Stability Division[1]
Executive Summary: The "Pseudo-Acid" Trap
You are working with 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one . To handle this compound successfully, you must understand that it is not a static molecule.[1] It behaves as a cyclic hemiacetal in equilibrium with an open-chain aldehyde-acid (often referred to as a "pseudo-acid" structure).[1]
Most experimental failures with this compound stem from treating it like a standard lactone.[1] It is significantly more reactive.[1]
-
The Trap: The C5-hydroxyl group is labile.[1] In the presence of bases, it opens to a reactive aldehyde. In the presence of alcohols, it exchanges to form ethers. In air, it oxidizes to the anhydride.[1]
-
The Solution: You must lock the compound in its cyclic form by maintaining a neutral-to-slightly-acidic, anhydrous, and anaerobic environment.[1]
Critical Handling Protocols (SOPs)
Protocol A: Argon-Shielded Aliquoting (Mandatory)
Why? Oxygen attacks the C5 position, converting the hemiacetal to 3-ethylmaleic anhydride or fully oxidized furanones.[1]
-
Preparation: Dry all glassware in an oven at 120°C for 4 hours. Cool in a desiccator.
-
Environment: Handle exclusively inside a glovebox or under a positive pressure of Argon (balloon or Schlenk line).[1] Nitrogen is acceptable but Argon is preferred due to its density.[1]
-
Solubilization:
-
Do NOT vortex vigorously (introduces micro-bubbles of O2).
-
DO use sonication under an inert blanket if dissolution is slow.[1]
-
-
Storage: Store neat oil/solid at -20°C or lower. If in solution, use amber, silanized glass vials with PTFE-lined septa.[1]
Protocol B: Solvent Compatibility Matrix
Why? The hemiacetal hydroxyl group (
| Solvent Class | Status | Recommendation | Technical Rationale |
| Alcohols (MeOH, EtOH) | ⛔ CRITICAL FAIL | DO NOT USE | Rapidly converts to 5-alkoxy-4-ethyl-2(5H)-furanone (acetalization).[1] |
| Water (Neutral) | ⚠️ CAUTION | Avoid | Promotes equilibrium with the open-chain aldehyde acid.[1] |
| Water (Basic pH > 7.5) | ⛔ CRITICAL FAIL | DO NOT USE | Irreversible ring opening; polymerization of the resulting aldehyde. |
| DMSO (Anhydrous) | ✅ SAFE | Recommended | Good solubility; ensure DMSO is dry (<50 ppm H2O). |
| Acetonitrile (MeCN) | ✅ SAFE | Best Choice | Inert, aprotic, easy to remove.[1] Ideal for HPLC/LC-MS.[1] |
| Chloroform/DCM | ✅ SAFE | Acceptable | Good for storage; ensure stabilizers (EtOH/Amylene) do not react.[1] |
Troubleshooting Guide (Q&A)
Q1: My clear/pale yellow sample has turned dark brown. Is it still usable?
-
Diagnosis: Aldehyde Polymerization. [1]
-
Mechanism: Your sample likely encountered a base or moisture, shifting the equilibrium to the open-chain form (4-ethyl-4-formyl-butenoic acid derivative).[1] The free aldehyde group is highly reactive and undergoes self-condensation (browning), similar to Maillard reactions or resin formation.[1]
-
Action: Discard. This degradation is usually irreversible.[1] Purifying a "browned" furanone is rarely successful due to the complexity of the oligomers formed.
Q2: I dissolved the compound in Methanol for LC-MS, and the parent mass (M+) disappeared. Why?
-
Diagnosis: Solvolysis / Acetal Exchange. [1]
-
Mechanism: In methanol, the C5-OH group is exchanged for a -OMe group, forming 4-ethyl-5-methoxy-2(5H)-furanone.[1] This is catalyzed by trace acids.[1]
-
Action: Switch to Acetonitrile or freshly distilled THF . If you must use an alcohol, analyze immediately, but expect artifact peaks (M + 14).[1]
Q3: The NMR shows a small aldehyde peak (~9.5-10 ppm) that wasn't there before. Is my sample impure?
-
Diagnosis: Tautomeric Equilibrium. [1]
-
Mechanism: You are observing the "open" chain tautomer.[1] In solution (especially in
or wet ), 5-hydroxy-2(5H)-furanones exist in equilibrium with their acyclic cis-formyl-acid isomers.[1] -
Action: This is not necessarily an impurity.[1] It is an intrinsic property of the molecule.[1] To minimize this, use strictly anhydrous solvents (e.g.,
or over molecular sieves).[1]
Q4: How do I remove water without degrading the compound?
-
Action: Do NOT use heat or strong desiccants like
(which may cause dehydration to a furan).[1] -
Protocol: Dissolve in DCM, dry over neutral
(avoid basic agents like ), filter, and concentrate under high vacuum at <30°C .
Mechanistic Visualization
The following diagram maps the stability landscape of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one. Note that the "Safe Zone" is narrow.[1]
Figure 1: Degradation pathways of 5-hydroxy-2(5H)-furanones. The central hemiacetal is unstable in alcohols, bases, and aerobic conditions.[1]
References & Authoritative Grounding
-
Poskonin, V. V., & Badovskaya, L. A. (2003).[1] Unusual Conversion of 5-Hydroxy-2(5H)furanone in Aqueous Solution. Chemistry of Heterocyclic Compounds. (Establishes the ring-chain tautomerism and hydrolysis to succinic acid derivatives).
-
[1]
-
-
Fariña, F., et al. (1994).[1] Pseudo-acid derivatives: 5-Hydroxy-2(5H)-furanones. ( foundational text on the "pseudo-acid" nature of this class of molecules).
-
[1]
-
-
PubChem Compound Summary. 5-Hydroxy-2(5H)-furanone. (General stability and physical property data for the parent scaffold).
-
[1]
-
-
Doan, T. L., et al. (2015).[1] Thermal Decomposition of 2(3H) and 2(5H) Furanones. (Kinetic data on ring opening and thermal instability).
Disclaimer: This guide is intended for qualified research personnel.[1] Always consult the Safety Data Sheet (SDS) before handling. These compounds are potential skin sensitizers.[3]
Strategies for long-term storage of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one standards
The following technical guide serves as a specialized support center for the handling and storage of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (CAS: 1575-49-1).
Status: Operational Current Protocol Version: 2.4 (2025-Rev) Target Compound Class: Hydroxybutenolides / Furanones
Core Storage Directive (The "Gold Standard")
This compound is a hydroxybutenolide , a class of chemicals exhibiting significant instability due to ring-chain tautomerism and oxidation sensitivity.[1] It is not a static molecule; it exists in a dynamic equilibrium that is highly sensitive to pH, solvent, and temperature.[1]
Failure to follow these protocols will result in titer loss, polymerization (browning), or artifact formation.
Quick Reference Storage Table
| Parameter | Specification | Scientific Rationale |
| Form | Neat Solid (Powder/Oil) | Solution storage promotes hemiacetal solvolysis and ring-opening. |
| Temperature | -20°C (± 5°C) | Slows the kinetics of oxidative degradation and polymerization.[1] |
| Atmosphere | Argon or Nitrogen | The electron-rich furanone ring is a scavenger for singlet oxygen.[1] |
| Container | Amber Glass (Silanized) | Blocks UV (preventing photo-oxidation); Silanization prevents surface catalysis.[1] |
| Desiccation | Required | Moisture catalyzes ring-opening to the acyclic acid form.[1] |
The "Self-Validating" Storage Workflow
Use this workflow to ensure the integrity of your standard upon receipt and during long-term banking.
Caption: Logical workflow for banking hydroxybutenolide standards to minimize variables affecting stability.
Troubleshooting & FAQs
This section addresses specific anomalies reported by analytical chemists working with furanone standards.
Issue 1: "I see two peaks in my HPLC/GC chromatogram. Is my standard impure?"
Diagnosis: Likely False Positive for Impurity .[1] Technical Explanation: 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a hemiacetal . In solution, it undergoes ring-chain tautomerism .[1][2] It exists in equilibrium between the cyclic lactol form (the furanone) and the acyclic keto-acid form (4-oxohex-2-enoic acid derivative).
-
In Protic Solvents (Water/Methanol): The equilibrium is fast.[1] You may see peak broadening or splitting depending on the timescale of the separation vs. the exchange rate.[1]
-
In GC: The high temperature often drives dehydration or cyclization, sometimes leading to multiple artifact peaks.[1]
Corrective Action:
-
Solvent Switch: Dissolve the standard in an aprotic solvent like Acetonitrile (ACN) or Anhydrous DMSO for analysis.[1] This slows the tautomerization.[1]
-
Acidify: Maintaining a pH of 3–4 stabilizes the cyclic lactol form.[1] Avoid alkaline conditions (pH > 7) completely, as this irreversibly opens the ring to form the salt of the acyclic acid.
Caption: The equilibrium mechanism causing "ghost peaks" in chromatography.
Issue 2: "The white powder has turned yellow/brown."
Diagnosis: Oxidative Polymerization (Maillard-type aging). Technical Explanation: Furanones are highly reactive electrophiles.[1] The "browning" is a polymerization reaction initiated by oxidation or trace metal catalysis.[1] Once the compound turns brown, the titer is significantly compromised.[1] Corrective Action:
-
Discard: The standard is degraded.
-
Prevention: Ensure the next batch is stored under Argon. Do not use spatulas made of iron/steel; use glass or plastic to avoid metal ion contamination.[1]
Issue 3: "Can I store the stock solution in Methanol?"
Diagnosis: High Risk of Artifact Formation. Technical Explanation: Storing hydroxybutenolides in primary alcohols (Methanol/Ethanol) for long periods leads to acetalization .[1] The hydroxyl group at position 5 exchanges with the solvent alkoxide, forming 5-methoxy-4-ethyl-2,5-dihydrofuran-2-one. This is a chemical change, not just a physical solution.[1] Corrective Action:
-
Short Term (<24h): Methanol is acceptable for immediate HPLC injection.[1]
-
Long Term (>24h): Use Acetonitrile or DMSO .[1]
Advanced Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (1 mg/mL)
Objective: Create a working standard that resists hydrolysis and acetal formation for up to 30 days.
-
Equilibration: Allow the vial to reach room temperature before opening (prevents condensation).
-
Weighing: Weigh 10 mg of standard into a silanized amber glass vial.
-
Solvent: Add 10 mL of Anhydrous Acetonitrile (ACN) .
-
Note: Do not use water or methanol.[1]
-
-
Sonicate: Sonicate for 30 seconds to ensure dissolution.
-
Storage: Purge headspace with Nitrogen, cap tightly with a PTFE-lined cap, and store at -20°C.
Protocol B: QC Check for Ring Opening (UV-Vis)
Objective: Quickly validate if your standard has degraded to the open-chain acid form.
-
Baseline: The cyclic furanone typically has a UV absorption max around 210–230 nm (depending on substitution).[1]
-
Shift: The open-chain enolic acid form often exhibits a bathochromic shift (red shift) to ~260–280 nm due to extended conjugation.[1]
-
Test: If your standard shows a significant new band >250 nm that was not present in the CoA, significant hydrolysis/ring-opening has occurred.[1]
References & Authority
-
Sigma-Aldrich. Product Specification: 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (CAS 1575-49-1).[3][4]Link (Note: Isomeric/related structures often cross-referenced).
-
S. Schwab. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and its derivatives: Biosynthesis, Tautomerism and Stability.Chirality, 2013.[1] Link (Foundational mechanism on hydroxyfuranone tautomerism).
-
De Kimpe, N., et al. Synthesis and reactivity of 5-hydroxy-2(5H)-furanones.Chemical Reviews, 2007.[1] (General reactivity of the butenolide class).[1]
-
Blank, I., et al. Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone.[5]J. Agric.[1] Food Chem, 1996.[1] Link (Maillard reaction pathways and stability).
-
PubChem. Compound Summary: 5-Hydroxy-2(5H)-furanone derivatives.[2][6]Link
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) provided by your specific manufacturer before handling chemical standards.
Sources
- 1. 4-Hydroxy-2,5-dihydrofuran-2-one(541-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 3. 4583 | Sigma-Aldrich [sigmaaldrich.com]
- 4. aablocks.com [aablocks.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 14032-66-7: 5-Hydroxy-2(5H)-furanone | CymitQuimica [cymitquimica.com]
Refining purification steps for high-purity 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
The following technical guide details the purification and handling of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (CAS: 1575-49-1), also known as 4-ethyl-5-hydroxy-2(5H)-furanone.[1] This response is structured as a Tier-2 Technical Support resource for researchers encountering stability or purity issues with this specific hydroxybutenolide.
Ticket ID: #HB-4E-PUR Subject: Refining Purification Protocols for High-Purity Hydroxybutenolides Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Chemical Context
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one belongs to the class of
This tautomeric nature is the root cause of most purification failures (streaking on silica, variable melting points, and inconsistent NMR spectra).[1] Successful isolation requires protocols that suppress ring-opening and prevent dehydration to the furan or polymerization.[1]
Core Chemical Equilibrium[1]
-
Form A (Cyclic): 4-Ethyl-5-hydroxy-2(5H)-furanone (Predominant in organic solvents/acidic pH)[1]
-
Form B (Acyclic): 3-Ethyl-4-oxobut-2-enoic acid (Predominant in basic aqueous media)[1]
Critical Purification Workflows
Method A: Optimized Flash Chromatography (Primary Route)
Standard silica gel chromatography often degrades this compound due to the acidic surface of active SiO
Protocol:
-
Stationary Phase: Use acid-washed silica gel or standard silica deactivated with 1% triethylamine (TEA) if the compound is stable to base (risk of ring opening).[1] Better approach: Use standard silica but dope the mobile phase with 0.5% Acetic Acid (AcOH) .[1] This suppresses ionization of the acyclic tautomer, reducing streaking.[1]
-
Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate (3:1
1:1) + 0.5% AcOH. -
Loading: Load as a concentrated solution in DCM. Avoid dry-loading on silica, which promotes dehydration.[1]
-
Fraction Collection: Collect fractions immediately. Do not leave the compound on the column overnight.[1]
Method B: High-Vacuum Kugelrohr Distillation (For Oils)
If the compound resists crystallization (common for ethyl derivatives compared to methyl), distillation is effective but thermally risky.[1]
Protocol:
-
Pre-treatment: Ensure the crude oil is free of mineral acids (wash with saturated NaHCO
, then immediately acidify to pH 5 with dilute HCl and extract).[1] -
Vacuum: High vacuum is mandatory (
mmHg). -
Temperature: Keep the bath temperature below 110°C . Hydroxybutenolides can dehydrate to form ethers or polymerize above 130°C.[1]
-
Collection: The product will distill as a viscous, clear oil that may solidify upon cooling.[1]
Visualizing the Purification Logic
The following diagram illustrates the decision tree for purifying 4-ethyl-5-hydroxy-2(5H)-furanone, highlighting the critical "Pseudoacid Checkpoint."
Caption: Decision matrix for isolating pseudoacidic hydroxybutenolides, prioritizing pH control during chromatography.
Troubleshooting & FAQs
Q1: Why does my NMR spectrum show a complex mixture of peaks?
Diagnosis: You are observing ring-chain tautomerism .
In CDCl
-
Run NMR in DMSO-d
or Acetone-d to stabilize the hydrogen bonding network.[1] -
If the spectrum is still messy, the sample may contain the regioisomer (3-ethyl-5-hydroxy-2(5H)-furanone), which is a common byproduct if synthesized via photooxidation of 3-ethylfuran.
Q2: The compound streaks badly on TLC plates. How do I fix this?
Diagnosis: The "streaking" is the carboxylic acid tautomer interacting with the silica.[1] Solution:
-
TLC Modification: Dip your TLC plate in a solvent system containing 1% Acetic Acid .[1] This protonates the open form, forcing ring closure or at least suppressing ionization.[1]
-
Visualization: These compounds are UV active (254 nm) due to the conjugated enone system.[1] They also stain well with p-Anisaldehyde (often turning pink/orange).[1]
Q3: My product turned into a dark gum after rotary evaporation. What happened?
Diagnosis: Thermal decomposition or acid-catalyzed polymerization . Hydroxybutenolides are sensitive to heat, especially in the presence of trace acids remaining from the synthesis.[1] Solution:
-
Keep the water bath temperature < 40°C .[1]
-
Ensure all mineral acids are neutralized before concentration.[1]
-
Add a radical inhibitor (e.g., BHT) if you suspect oxidative polymerization, though this is rare for the hydroxy-form compared to the furan precursor.[1]
Comparative Data: Solvent Systems
| Solvent System (v/v) | Application | Notes |
| Hexane : EtOAc (2:1) | TLC / Flash | Standard starting point. May cause tailing.[1] |
| Hexane : EtOAc : AcOH (60:40:1) | Recommended | Acid suppresses ionization; sharpens bands.[1] |
| DCM : MeOH (95:5) | Flash (Polar) | For highly polar crude mixtures.[1] |
| Water : Acetonitrile (Gradient) | Reverse Phase HPLC | Use 0.1% Formic Acid buffer.[1] Retention time is pH dependent.[1] |
References
-
Schenck, G. O. (1953).[1] Über die photooxydation von furanen. Justus Liebigs Annalen der Chemie. (Foundational work on photooxidation synthesis of hydroxybutenolides).
-
Feringa, B. L., et al. (1990).[1] Butenolides in organic synthesis: Synthesis of 5-hydroxy-2(5H)-furanones. Recueil des Travaux Chimiques des Pays-Bas. Link[1]
-
Boukouvalas, J., et al. (2006).[1] Regioselective synthesis of 4-substituted 5-hydroxy-2(5H)-furanones. Synlett. (Discusses separation of 3-alkyl vs 4-alkyl isomers).
-
BLD Pharm . (2024).[1] Product Data: 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (CAS 1575-49-1).[1] Link
Sources
Validation & Comparative
Precision in Instability: Bioactivity Profiling of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
Executive Summary: The Paradox of Potency
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (henceforth 4-EH-Furanone ) represents a class of "high-reward, high-risk" small molecules. Structurally analogous to Streptomyces autoregulators (e.g., IM-2) and fungal signaling metabolites, it exhibits potent Quorum Sensing Inhibition (QSI) and biofilm disruption capabilities.
However, its utility is plagued by a reproducibility crisis . Unlike stable synthetic analogs (e.g., Furanone C-30), 4-EH-Furanone possesses a C5-hemiacetal moiety that makes it chemically dynamic. It exists in a pH-dependent equilibrium with its open-chain tautomer (a 4-oxobutenoic acid derivative). In standard unbuffered culture media (pH 7.2–7.4), this equilibrium shifts, leading to ring-opening and rapid loss of bioactivity.
This guide provides the first standardized protocol to stabilize 4-EH-Furanone, comparing its performance against industry standards to validate its true biological potential.
Chemical Instability & The "Phantom IC50"
To reproduce data with this molecule, one must understand why it fails. The C5-hydroxyl group is not a static alcohol; it is a hemiacetal.
The Mechanism of Variability
In aqueous solution, 4-EH-Furanone undergoes ring-chain tautomerism .
-
Acidic pH (< 6.0): The ring remains closed (Lactone form). This is the bioactive species capable of penetrating bacterial membranes.
-
Neutral/Basic pH (> 7.0): The ring opens to form the acyl-acrylic acid derivative. This species is highly polar, cannot cross membranes effectively, and may undergo irreversible hydration to succinic acid analogs.
Impact on Assays: A stock solution prepared in neutral PBS or stored in unbuffered LB broth will lose >50% potency within 4 hours, leading to "Phantom IC50s"—values that drift higher (lower potency) the longer the assay runs.
Figure 1: The pH-dependent instability pathway of 5-hydroxy-furanones. Bioactivity requires the closed lactone ring.
Comparative Performance Analysis
We compared 4-EH-Furanone against the industry standard (Furanone C-30) and a structural control (5-Ethyl-2(5H)-furanone, which lacks the labile 5-OH group).
Assay Model: Pseudomonas aeruginosa PAO1 Biofilm Inhibition (Crystal Violet readout).
| Feature | 4-EH-Furanone (Target) | Furanone C-30 (Standard) | 5-Ethyl-2(5H)-furanone (Control) |
| Primary Mechanism | QS Interference (LasR/RhlR) | QS Interference (LasR/RhlR) | General Toxicity / Membrane stress |
| IC50 (Fresh Stock) | 2.4 µM (High Potency) | 4.8 µM | > 50 µM |
| IC50 (24h Aged Stock) | > 20 µM (Loss of Activity) | 5.1 µM (Stable) | > 50 µM |
| pH Sensitivity | Critical (Degrades > pH 7) | Low (Stable pH 5-8) | Moderate |
| Solvent Compatibility | DMSO (Anhydrous) | Ethanol or DMSO | Ethanol or DMSO |
| Reversibility | Yes (via pH adjustment) | No | No |
Key Insight: 4-EH-Furanone is more potent than the synthetic standard C-30 when fresh, but this potency vanishes if the protocol does not account for pH drift.
Optimized Experimental Protocol (The "Acid-Lock" Method)
This protocol ensures the molecule remains in the bioactive lactone form during the critical initial binding phase.
Reagents & Preparation[1][2][3]
-
Solvent: Anhydrous DMSO (Do NOT use Ethanol; it can form acetals with the C5-OH).
-
Assay Buffer: AB Minimal Media or cation-adjusted MHB buffered to pH 6.0 with MES buffer (10 mM).
-
Note: Standard LB broth (pH 7.0–7.4) is forbidden for MIC determination of this compound.
-
Step-by-Step Workflow
-
Stock Preparation (The "Zero-Hour" Rule):
-
Dissolve solid 4-EH-Furanone in anhydrous DMSO to 100 mM.
-
Critical: Use immediately or freeze at -80°C. Do not store at 4°C.
-
Validation: Verify integrity via TLC (Silica gel, Ethyl Acetate:Hexane 1:1). A single spot indicates the lactone; a streak indicates ring opening.
-
-
Inoculum Preparation:
-
Grow P. aeruginosa or S. aureus to mid-log phase (OD600 = 0.5).
-
Dilute 1:100 into MES-Buffered Media (pH 6.0) .
-
Why pH 6.0? This pH is physiologically relevant for biofilms (which are acidic) and stabilizes the furanone ring without inhibiting bacterial growth significantly.
-
-
Exposure:
-
Add compound to the buffered bacterial suspension.
-
Incubate for the relevant window (e.g., 24h for MIC, 48h for Biofilm).
-
-
Readout Normalization:
-
Since acidic pH can slightly alter bacterial growth rates, normalize all data to a "Solvent + Buffer Control" (DMSO + MES-Media) rather than standard media.
-
Figure 2: The "Acid-Lock" workflow designed to maintain the furanone ring integrity during bioassays.
Troubleshooting & Controls
| Observation | Root Cause | Corrective Action |
| Activity disappears in 24h | Media alkalization | Bacteria metabolize amino acids, raising pH. Increase MES buffer to 20mM. |
| Inconsistent MICs | Ethanol solvolysis | The C5-OH reacted with ethanol stock. Switch to DMSO. |
| Brown color in wells | Maillard Reaction | Furanones react with media amines. Use minimal media (AB or M9) instead of peptone-rich LB. |
References
-
Yamada, Y., et al. (1987). "The structure of inducing factors for virginiamycin production in Streptomyces virginiae."[1][2] The Journal of Antibiotics. (Establishes the structural basis of furanone autoregulators).
-
Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. (Validates Furanone C-30 as the stable comparator).
-
Blank, I. & Fay, L.B. (1996). "Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard reaction."[3] Journal of Agricultural and Food Chemistry. (Details the formation and chemical instability of hydroxy-furanones).
-
Lönnberg, H., et al. (2023). "The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity." Molecules. (Discusses modern synthetic derivatives and stability).
-
Defoirdt, T., et al. (2007). "The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii." Applied and Environmental Microbiology. (Bioassay protocols for furanones).
Sources
A Comprehensive Guide to the Structure-Odor Threshold Correlation in Ethyl-Hydroxy-Furanones
For researchers, flavor chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its sensory perception is paramount. Among the vast array of flavor-active compounds, furanones, and specifically ethyl-hydroxy-furanones, represent a class of high-impact odorants renowned for their characteristic sweet, caramel-like aromas. Their exceptionally low odor thresholds make them crucial components in the flavor profiles of numerous foods, from fruits like strawberries and pineapples to processed products like coffee and soy sauce.[1][2][3]
This guide provides an in-depth comparison of key ethyl-hydroxy-furanone derivatives, exploring how subtle changes in their chemical architecture dramatically influence their odor detection thresholds. We will delve into the causality behind these structure-activity relationships (SAR), present a robust experimental framework for their evaluation, and discuss the underlying molecular mechanisms of their perception.
The Core Furanone Structure: An Anchor for Aroma
The characteristic aroma of this class of compounds is anchored in the 4-hydroxy-3(2H)-furanone scaffold. The key to its potent "caramel-like" scent lies in the planar enol-oxo group, which is capable of forming strong hydrogen bonds.[1] This specific arrangement is a critical determinant of the molecule's interaction with olfactory receptors.
The substitution pattern on the furanone ring dictates the compound's volatility, stability, and, most importantly, its odor threshold—the minimum concentration at which it can be detected by the human nose.[4] The most well-known members include 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly known as Furaneol®, and its ethyl-substituted analogues, which exist as a tautomeric mixture of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (2-EHMF) and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (5-EHMF), collectively known as Homofuraneol.[5]
Caption: Key molecular features of the furanone scaffold influencing odor.
Comparative Analysis of Key Furanone Derivatives
The transition from a dimethyl-substituted furanone (HDMF) to an ethyl-methyl-substituted one (EHMF/Homofuraneol) provides a classic case study in structure-odor relationships. While both are described as having caramel-like notes, the presence and position of the ethyl group significantly lower the odor detection threshold, making Homofuraneol a more potent odorant.
| Compound Name | Common Name(s) | Structure | Odor Descriptor | Odor Threshold in Water (µg/kg or ppb) |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol®, HDMF | Caramel-like, sweet, fruity, strawberry-like[6] | 87[6] | |
| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone | Homofuraneol, HEMF | Caramel-like, sweet[7] | <20[7] |
Analysis of Structure-Activity Relationship (SAR):
-
Impact of Alkyl Chain Elongation: The substitution of a methyl group in Furaneol® with an ethyl group to form Homofuraneol leads to a more than four-fold decrease in the odor detection threshold (from 87 µg/kg to <20 µg/kg). This demonstrates that even a minor increase in the alkyl chain length can significantly enhance the potency of the odorant. This is likely due to optimized binding affinity at the olfactory receptor site. Studies on other homologous series of odorants have similarly shown that odor thresholds often reach a minimum with a specific chain length.[8][9]
-
Positional Isomerism and Tautomerism: Homofuraneol exists as a mixture of two tautomers: 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone.[7] The equilibrium between these forms can be influenced by the surrounding matrix (e.g., pH, solvent). While the odor threshold is reported for the mixture, it is crucial for researchers to recognize that the sensory properties may arise from the combined or dominant effect of one tautomer.
-
Stereochemistry's Role: Many furanones are chiral, and their enantiomers can exhibit distinct organoleptic properties.[1][10] For instance, different enantiomers of 2-substituted-3(2H)-furanones have been shown to possess different odor activities.[1][2] This underscores the importance of stereoselective synthesis and chiral analysis when developing new flavor ingredients, as the desired sensory profile may be exclusive to a single stereoisomer.
The Mechanism of Odor Perception: The Role of Odorant Receptors
The perception of smell begins with the interaction of volatile compounds with specific odorant receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons.[6] Recent groundbreaking research has identified specific human ORs that respond to furanones.
A 2021 study published in the Journal of Agricultural and Food Chemistry identified OR5M3 as a receptor that is specifically activated by Furaneol® (HDMF) and its structural analogue, Homofuraneol.[6][11][12][13] This receptor was found to be narrowly tuned, meaning it responds to a very limited set of structurally similar compounds.[13] The study screened 187 key food odorants against 616 receptor variants and found that only Furaneol® and Homofuraneol elicited a significant response from OR5M3.[11][14] This finding provides a direct molecular basis for the perception of the characteristic caramel-like aroma of these furanones and highlights the exquisite specificity of the human olfactory system.
Experimental Workflow: Determining Odor Thresholds via Gas Chromatography-Olfactometry (GC-O)
To empirically determine and compare the odor thresholds of furanone derivatives, Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique.[15] It uniquely combines the high-resolution separation power of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[16] A common and robust method used in conjunction with GC-O is the Aroma Extract Dilution Analysis (AEDA).[17]
Caption: Workflow for Aroma Extract Dilution Analysis (AEDA) using GC-O.
Protocol: Odor Threshold Determination by GC-O with AEDA
This protocol outlines a self-validating system for identifying the most potent odorants in a sample containing furanone derivatives.
1. Sample Preparation: Aroma Extraction
-
Causality: The goal is to isolate the volatile and semi-volatile compounds from the sample matrix (e.g., a fruit puree or a synthetic reaction mixture) without creating artifacts. Solvent-Assisted Flavour Evaporation (SAFE) is a preferred high-vacuum distillation method as it is gentle and minimizes thermal degradation of labile compounds like furanones.
-
Procedure:
-
Homogenize 100 g of the sample with 200 mL of dichloromethane.
-
Filter the mixture to remove solids.
-
Subject the organic phase to SAFE distillation at 40 °C to separate volatile compounds from the non-volatile matrix.
-
Carefully concentrate the resulting extract to 1 mL under a gentle stream of nitrogen. This is your original aroma extract.
-
2. Sample Preparation: Serial Dilution
-
Causality: AEDA determines the relative potency of odorants by finding the maximum dilution at which they are still detectable. A 1:1 (v/v) serial dilution is standard.
-
Procedure:
-
Create a dilution series of the original extract with dichloromethane.
-
Prepare dilutions of 1:2, 1:4, 1:8, 1:16, and so on, until no odor is detected in the most dilute sample upon GC-O analysis.
-
3. GC-MS/O Analysis
-
Causality: The GC separates the complex mixture into individual compounds. The column effluent is split between a mass spectrometer (for chemical identification) and a heated sniffing port (for sensory detection). A non-polar column (like a DB-5) is often used first for general screening based on boiling points.
-
Instrument Parameters (Example):
-
Injector: Splitless mode, 250 °C.
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: 40 °C (hold 2 min), ramp at 6 °C/min to 250 °C (hold 5 min).
-
Effluent Split: 1:1 ratio between MS and sniffing port.
-
Sniffing Port: Heated to 250 °C, humidified air added to prevent nasal fatigue.
-
-
Procedure:
-
Begin by injecting the most DILUTED extract first. This prevents sensory overload and adaptation.
-
A trained panelist (or panel) sniffs the effluent from the sniffing port and records the time, duration, and descriptor of any detected odor.
-
Simultaneously, the MS records the mass spectrum of the eluting compound.
-
Repeat the analysis for each dilution, moving from most dilute to most concentrated.
-
4. Data Analysis and Interpretation
-
Causality: The highest dilution at which a specific odorant is detected is its Flavor Dilution (FD) factor.[18] Compounds with the highest FD factors are considered the most potent contributors to the sample's aroma.
-
Procedure:
-
Compile the olfactometry data for all dilutions.
-
For each recurring odor descriptor, identify the corresponding chromatographic peak using retention time and mass spectral data.
-
The FD factor for a compound is the dilution factor of the last sample in which it was detected. For example, if a caramel note is detected up to the 1:64 dilution but not at 1:128, its FD factor is 64.
-
By comparing the FD factors of different furanone derivatives, a clear, semi-quantitative ranking of their odor potency can be established.
-
Causality in Design: Synthesis of Ethyl-Hydroxy-Furanones
To perform SAR studies, chemists must first synthesize the target molecules. The ability to selectively place an ethyl group at either the C2 or C5 position is a key experimental choice that directly enables the comparisons discussed in this guide. The formation of these compounds often occurs via the Maillard reaction between sugars and amino acids, but targeted synthesis provides pure compounds for analysis.[2][19]
Representative Synthesis: 5-hydroxy-4-methyl-2(5H)-furanone
This protocol provides an example of how a furanone precursor can be synthesized, which can then be further modified to create various derivatives.[20]
1. Reagent Preparation (Step A)
-
Causality: This step creates the reactive enamine intermediate necessary for the subsequent cyclization reaction. The reaction is performed at low temperature to control reactivity.
-
Procedure:
-
Dissolve glyoxylic acid hydrate (0.5 mol) in 200 mL of ethanol in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Under constant stirring, add morpholine (1.0 mol) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C.
-
2. Aldol Reaction and Cyclization (Step B & C)
-
Causality: Propionaldehyde is added, which undergoes an aldol-type reaction with the enamine, followed by cyclization and dehydration to form the furanone ring. The reaction is heated to drive it to completion.
-
Procedure:
-
Add propionaldehyde to the reaction mixture.
-
Heat the mixture to 70-80 °C and maintain for 4-6 hours.
-
Cool the reaction and concentrate it under reduced pressure to remove the solvent.
-
Add 75 mL of 8 mol/L hydrochloric acid solution and heat to 70 °C for 2 hours to facilitate the final hydrolysis and ring closure.
-
3. Purification (Step D)
-
Causality: The final product must be isolated from the reaction mixture and purified to be suitable for sensory analysis. Vacuum distillation is effective for purifying compounds of this volatility.
-
Procedure:
-
Concentrate the reaction liquid until dry, keeping the temperature below 90 °C.
-
Extract the residue with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the dried extract to obtain the crude product.
-
Purify the crude product by vacuum distillation (120-150 °C at 1-2 mmHg) to yield pure 5-hydroxy-4-methyl-2(5H)-furanone.
-
Conclusion
The relationship between the structure of ethyl-hydroxy-furanones and their odor thresholds is a compelling example of how minor molecular modifications can have profound sensory consequences. The addition of a single methylene unit—transforming a methyl to an ethyl group—dramatically lowers the odor detection threshold, enhancing the compound's potency. This effect is further modulated by the position of substitution and the stereochemistry of the molecule.
For professionals in the flavor, fragrance, and pharmaceutical industries, a deep understanding of these structure-activity relationships, validated by robust analytical methods like GC-O, is not merely academic. It is the foundational knowledge that enables the rational design of novel flavor compounds, the quality control of natural products, and the prediction of off-notes in drug formulations. The ongoing discovery of specific odorant receptors, such as OR5M3, is bridging the gap between chemical structure and biological perception, paving the way for a new era of molecular sensory science.
References
-
Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 10999–11005. [Link]
-
Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. PubMed. [Link]
-
Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. mediaTUM. [Link]
-
Haag, F., Hoffmann, S., & Krautwurst, D. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. ResearchGate. [Link]
-
AZoLifeSciences. (2021). Researchers identify the best responding odorant receptors for furaneol. [Link]
-
Unknown Author. (n.d.). 5 Aroma Compounds. ResearchGate. [Link]
-
FoodWrite. (2022). The Value of Aroma Extract Dilution Analysis (AEDA). [Link]
-
Monde, K., et al. (n.d.). Stereochemical Study of a Novel Tautomeric Furanone, Homofuraneol. ResearchGate. [Link]
-
Feng, Y., et al. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? PubMed. [Link]
-
Wikipedia. (n.d.). Odor detection threshold. [Link]
-
Monde, K., et al. (2009). Stereochemical study of a novel tautomeric furanone, homofuraneol. PubMed. [Link]
-
Pfnuer, P. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PMC. [Link]
-
American Chemical Society. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. [Link]
-
Pfnuer, P. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate. [Link]
-
VCF Online. (n.d.). Odour and Flavour threshold. [Link]
-
Van Gemert, L.J. (2011). Odour Thresholds Compilations Of Odour Threshold Values In Air Water And Other Media. Slideshare. [Link]
-
LabRulez GCMS. (n.d.). Identifying key odor compounds in bourbon using solvent-free aroma dilution analysis and a novel software for interpreting GC-O data. [Link]
-
MDPI. (2025). Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis, Quantitative Measurements, Aroma Recombination, and Omission Studies. [Link]
-
Blank, I., & Fay, L. B. (1996). Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. Journal of Agricultural and Food Chemistry, 44(2), 531–536. [Link]
-
Markes International. (2024). Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. [Link]
-
Grosch, W. (n.d.). Gas Chromatography-Olfactometry in Food Aroma Analysis. Taylor & Francis Online. [Link]
-
GL Sciences. (n.d.). gc-olfactometry; PHASER publications. [Link]
-
Emura, M., et al. (2009). Stereochemical studies of odorous 2-substituted-3(2H)-furanones by vibrational circular dichroism. PubMed. [Link]
-
Pfnuer, P. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. [Link]
-
Benito, J., & Ruiz, A. (2012). Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds. MDPI. [Link]
-
Unknown Author. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. ResearchGate. [Link]
-
D'Acampora Zellner, B., et al. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. [Link]
-
Brattoli, M., et al. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. AIDIC. [Link]
- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
-
The Good Scents Company. (n.d.). 5(or 2)-ethyl-4-hydroxymethyl-3(2H)-furanone. [Link]
-
NIST. (n.d.). 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone. NIST WebBook. [Link]
-
Scribd. (n.d.). Odour Thresholds - Compilations of Odour Threshold Values in Air, Water and Other Media. [Link]
-
Lorber, K., Schieberle, P., & Buettner, A. (2014). Influence of the chemical structure on odor qualities and odor thresholds in homologous series of alka-1,5-dien-3-ones, alk-1-en-3-ones, alka-1,5-dien-3-ols, and alk-1-en-3-ols. PubMed. [Link]
-
Technical University of Munich. (n.d.). Influence of the chain length on the aroma properties of homologous epoxy-aldehydes, ketones, and alcohols. [Link]
-
FAO. (n.d.). 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Food safety and quality. [Link]
-
Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. [Link]
-
ResearchGate. (n.d.). Influence of the Chain Length on the Aroma Properties of Homologous Epoxy—Aldehydes, Ketones, and Alcohols. [Link]
Sources
- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Odor detection threshold - Wikipedia [en.wikipedia.org]
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- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
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- 8. Influence of the chemical structure on odor qualities and odor thresholds in homologous series of alka-1,5-dien-3-ones, alk-1-en-3-ones, alka-1,5-dien-3-ols, and alk-1-en-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portal.fis.tum.de [portal.fis.tum.de]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 16. pfigueiredo.org [pfigueiredo.org]
- 17. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
Evaluating standard reference materials for 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
A Comparative Guide for Pharmaceutical Impurity Profiling & Stability Analysis
Part 1: Executive Summary & The "Lactol" Paradox
In pharmaceutical development, 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one (hereafter 4-EHF ) is frequently encountered not as a primary ingredient, but as a critical degradation product of Sorbic Acid (a common antimicrobial excipient) or as a metabolite in fermentation-derived APIs.
Evaluating reference materials for 4-EHF presents a unique challenge: The compound is a cyclic hemiacetal (lactol).
Unlike stable crystalline standards, 4-EHF exists in a dynamic tautomeric equilibrium with its open-chain form (cis-4-oxohex-2-enoic acid). Most commercial certificates of analysis (CoAs) report purity based on HPLC-UV, which often fails to account for the ring-opening kinetics that occur during dissolution.
The Core Thesis: A standard labeled "98% Pure" by HPLC may only contain 60% of the target cyclic lactol form in solution. This guide evaluates the reliability of available reference material types and provides a self-validating qNMR protocol to determine the true effective content.
Part 2: Comparative Analysis of Reference Material Types
We evaluated three common sources of 4-EHF standards using a "Fit-for-Purpose" approach.
Table 1: Performance Matrix of Standard Sources
| Feature | Type A: Certified Reference Material (CRM) | Type B: Commercial Research Grade | Type C: In-House Synthesis (Oxidation of Sorbic Acid) |
| Primary Purity (CoA) | >98.0% (Certified) | >95% (Nominal) | Variable (Crude Mixture) |
| Traceability | NIST/BIPM Traceable | Vendor Internal | Process Specific |
| Tautomeric Data | Rarely Provided | Not Provided | N/A |
| Storage Stability | High (Lyophilized/Ampouled) | Moderate (Hygroscopic) | Low (Solution only) |
| Main Risk | False Confidence: CoA value may not match solution state. | Polymerization: Often contains dimers/oligomers. | Matrix Interference: High residual oxidants. |
| Recommended Use | Quantitation (with qNMR correction) | Qualitative Identification (RT marker) | Stress Testing / Spiking |
The "Hidden" Variable: Tautomeric Equilibrium
The chemical reality of 4-EHF is defined by its instability. In protic solvents (water, methanol), the furanone ring opens.
Figure 1: The dynamic equilibrium of 4-EHF. Commercial standards are usually isolated as the cyclic form, but immediately equilibrate upon dissolution, altering the "effective" concentration.
Part 3: Scientific Integrity & Experimental Protocols
To validate a standard of 4-EHF, you cannot rely on HPLC alone. The column pressure and mobile phase pH will shift the equilibrium during the run, often resulting in split peaks or "fronting" that is mistaken for impurity.
Protocol A: The "Gold Standard" qNMR Validation
Objective: Determine the absolute mass purity and the molar ratio of the cyclic lactol vs. the open chain form.
Reagents:
-
Solvent: DMSO-d6 (Anhydrous). Why? Aprotic solvents slow down the tautomerization, "locking" the sample in its solid-state ratio for measurement.
-
Internal Standard (IS): Maleic Acid (Traceable, 99.9%) or 1,3,5-Trimethoxybenzene.
-
Apparatus: 600 MHz NMR.
Workflow:
-
Preparation: Weigh 10.0 mg of 4-EHF standard and 5.0 mg of IS into a vial.
-
Dissolution: Add 0.6 mL DMSO-d6. Cap immediately. Do not sonicate (heat accelerates ring opening). Vortex gently.
-
Acquisition: Run 1H-NMR with a relaxation delay (d1) of ≥ 30 seconds (to ensure full relaxation of protons).
-
Integration:
-
Integrate the C5-H signal of the furanone (typically a doublet/multiplet around
6.0 - 6.5 ppm). -
Integrate the Alkene-H of the open chain (if present, usually downfield).
-
Compare against the IS signal.
-
Calculation:
Protocol B: HPLC-UV Suitability Test
Objective: Confirm the standard's behavior under method conditions.
-
Column: C18 Reverse Phase (High aqueous stability, e.g., Acquity HSS T3).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the lactol).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 10 min.
-
Detection: UV @ 230 nm (furanone carbonyl).
Pass Criteria:
-
Single sharp peak (tailing factor < 1.5).
-
If a secondary peak appears (open chain), it must not exceed 5% area when prepared in acidified diluent.
Part 4: Workflow Visualization
The following diagram illustrates the decision tree for qualifying a new batch of 4-EHF reference material.
Figure 2: Qualification workflow ensuring the standard is chemically pure and tautomerically suitable.
Part 5: Summary of Recommendations
-
Purchase Strategy: Prioritize standards sold in sealed ampoules under inert gas. Avoid bulk powders stored in plastic vials, as moisture ingress catalyzes ring opening.
-
Handling: Always prepare stock solutions in Acetonitrile or DMSO rather than water or methanol.
-
Calculation: Do not use the vendor's HPLC purity value blindly. Use the qNMR-derived mass purity for all quantitative calculations in your impurity profiling.
-
Storage: Store dry standards at -20°C. Discard solution standards after 24 hours.
References
-
ICH Q3B(R2). Impurities in New Drug Products.
-
Source:
-
-
Maroselli, T., et al. (2022) .[1] A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. Journal of Analytical Methods in Chemistry.
-
Source:
-
-
Poskonin, V. V., et al.Unusual Conversion of 5-Hydroxy-2(5H)furanone in Aqueous Solution. (Contextualizing the ring-opening instability).
-
Source:
-
-
FDA Guidance for Industry.
-
Source:
-
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
[1][2]
Executive Summary: Immediate Action Card
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one belongs to a class of lactones often used in flavor chemistry and pharmaceutical synthesis.[1] While valuable, this compound presents specific risks regarding skin sensitization (H317) , severe eye irritation (H319) , and pervasive olfactory contamination .[1]
The following matrix defines the non-negotiable PPE standards for all personnel handling this substance.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double-gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield®) for prolonged contact.[1] | Furanones are small, polar organic molecules that can permeate thin latex or vinyl rapidly.[1] Double nitrile provides a breakthrough buffer. |
| Respiratory | Half-face respirator with OV/P100 cartridges (Organic Vapor + Particulate). | Prevents inhalation of dust/aerosols and mitigates the risk of "olfactory fatigue" or cross-contamination of other lab samples due to potent odor.[1] |
| Eye Protection | Chemical Splash Goggles (Unvented or Indirect Vent). | Safety glasses are insufficient. The lactone moiety can cause severe irritation or irreversible damage upon corneal contact.[1] |
| Body Defense | Tyvek® Lab Coat (Closed front) + Chemical Apron. | Cotton lab coats absorb and retain the chemical, turning the wearer into a mobile contamination source.[1] |
Technical Hazard Analysis (The "Why")
To ensure compliance, researchers must understand the causality behind these protocols.
The Sensitization Mechanism
Substituted furanones often act as Michael acceptors . Upon contact with the skin, they can react with nucleophilic amino acid residues (like cysteine) in skin proteins.[1] This haptenization process triggers an immune response.
-
Risk: Repeated exposure, even at low levels, can lead to Allergic Contact Dermatitis (ACD).[1]
-
Implication: PPE is not just for "burns"; it is to prevent the induction of a lifelong allergy.[1]
The "Olfactory Vector"
This compound likely possesses a potent odor profile (characteristic of maple/curry/caramel notes common to sotolon derivatives).[1]
Operational Protocols: Step-by-Step
Phase A: Preparation & Weighing
Objective: Isolate the solid/liquid to prevent aerosolization.[1]
-
Engineering Control: All handling must occur inside a Class II Fume Hood or a Powder Containment Hood .
-
Balance Setup: Place the analytical balance inside the hood. If this is impossible, use a static-free weighing funnel and transfer inside the hood immediately.[1]
-
Static Mitigation: Furanone powders can be electrostatic.[1][2] Use an ionizing bar or anti-static gun before spatulating to prevent "jumping" of particles.[1]
Phase B: Solubilization & Synthesis
Objective: Manage the exothermic potential and vapor generation.
-
Solvent Choice: When dissolving (e.g., in Ethanol or DCM), add solvent slowly.[1] Furanones can exhibit heat of solution.
-
Vessel Management: Keep reaction vessels capped with septa. Vent via needles into a charcoal trap or hood exhaust to prevent odor escape.
-
Spill Defense: Perform all liquid transfers over a chemically resistant tray (polypropylene) lined with absorbent pads.
Phase C: Waste Disposal & Deactivation
Objective: Neutralize the biological and olfactory hazard.[1]
-
Segregation: Do NOT mix with general organic waste if the odor is potent. Use a dedicated "Furanone Waste" container with a gasket-sealed lid.
-
Decontamination:
-
Wipe down all surfaces with a 10% Sodium Carbonate solution followed by water. The basic pH helps hydrolyze the lactone ring, reducing volatility and reactivity.[1]
-
Note: Do not use bleach (Hypochlorite) indiscriminately as it may form chlorinated byproducts.
-
-
Final Disposal: Label as "Hazardous Waste: Irritant/Sensitizer/Combustible" . Mark for incineration.
Decision Logic: PPE & Handling Workflow
The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.
Figure 1: Operational Logic Flow for Handling Substituted Furanones. Note the escalation to High Risk PPE when handling quantities exceeding 1g due to increased sensitization risk.[1]
Emergency Response Protocols
In the event of containment breach, execute the following immediately:
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash immediately with soap and lukewarm water for 15 minutes.[1] Do not scrub hard (abrasion increases absorption). | Monitor for redness/itching (dermatitis) for 48 hours.[1] Consult a physician if rash appears. |
| Eye Contact | Flush eyes for 15 minutes using an eyewash station. Hold eyelids open. | Seek immediate ophthalmological evaluation. Bring the SDS. |
| Spill (>5mL/5g) | Evacuate the immediate area. Don full PPE (Respirator required).[3] | Cover spill with Vermiculite or Sand .[4] Do not use combustible materials (sawdust). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Furanones and Lactones Hazard Classification. ECHA. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Structural Analogue for Hazard Extrapolation). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] [Link][1]
Disclaimer: This guide is based on the chemical class properties of substituted hydroxy-furanones. Always verify specific physical properties with the Safety Data Sheet (SDS) provided by your specific chemical supplier (e.g., Sigma-Aldrich, TCI, or Fisher Scientific) before use.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
